![molecular formula C11H7FO2 B1531340 4-Fluoro-3-(furan-3-yl)benzaldehyde CAS No. 1343383-69-6](/img/structure/B1531340.png)
4-Fluoro-3-(furan-3-yl)benzaldehyde
Overview
Description
4-Fluoro-3-(furan-3-yl)benzaldehyde is a compound that is widely used in scientific research and industry. It is a fluorinated benzaldehyde, which is a group of three constitutional isomers of fluorinated benzaldehyde . The isomers differ in the location of the fluorine, but they have the same chemical formulas .
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of substituted furanol and its bis-derivatives were obtained in good yields with excellent diastereo- and enantio-selectivity mediated by borontrifluoride etherate .Molecular Structure Analysis
The molecular formula of 4-Fluoro-3-(furan-3-yl)benzaldehyde is C11H7FO2. The molecular weight is 190.17 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Physical And Chemical Properties Analysis
The molecular weight of 4-Fluoro-3-(furan-3-yl)benzaldehyde is 124.1124 . The boiling point is 181 °C/758 mmHg , and the density is 1.157 g/mL at 25 °C .Scientific Research Applications
Pharmacological Research
4-Fluoro-3-(furan-3-yl)benzaldehyde has potential applications in pharmacology due to the presence of the furan ring, which is known for its pharmacological properties. Fluorinated furans, in particular, have been studied for their roles as oxytocin antagonists and inhibitors of HIV-1 reverse transcriptase . The compound’s structure could be leveraged to design novel drugs with improved efficacy and selectivity.
Antimicrobial Agent Development
The aldehyde group in 4-Fluoro-3-(furan-3-yl)benzaldehyde can be used to synthesize Schiff base compounds, some of which exhibit antimicrobial properties . Research in this area could lead to the development of new antibacterial and antifungal agents.
Organic Synthesis
In organic chemistry, 4-Fluoro-3-(furan-3-yl)benzaldehyde can serve as an intermediate for the synthesis of more complex molecules. Its fluorine atom can be replaced via oxidation reactions, making it a versatile building block for constructing diverse organic compounds .
Electrocatalysis
The electrocatalytic conversion of biomass-derived furan compounds is a growing field of research. 4-Fluoro-3-(furan-3-yl)benzaldehyde could be investigated as a precursor or intermediate in the electrochemical conversion processes to produce value-added chemicals from renewable biomass .
Safety And Hazards
Future Directions
Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group have shown significant pharmacological properties, making them a promising area for future research . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
properties
IUPAC Name |
4-fluoro-3-(furan-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILXBDGNEOJNGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C2=COC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(furan-3-yl)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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